molecular formula C14H10Br2S3 B12536506 Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- CAS No. 676996-56-8

Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-

Cat. No.: B12536506
CAS No.: 676996-56-8
M. Wt: 434.2 g/mol
InChI Key: PDAQCJNMIPNLNM-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- typically involves the bromination of thiophene derivatives followed by various coupling reactions. One common method is the bromination of 2,5-dimethylthiophene to form 2,5-bis(bromomethyl)thiophene, which is then subjected to further reactions with 3-bromo-2-thienylmethyl groups .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale bromination and coupling reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. These methods may include the use of palladium or nickel catalysts in cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and dihydrothiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- exerts its effects is primarily through its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .

Properties

CAS No.

676996-56-8

Molecular Formula

C14H10Br2S3

Molecular Weight

434.2 g/mol

IUPAC Name

2,5-bis[(3-bromothiophen-2-yl)methyl]thiophene

InChI

InChI=1S/C14H10Br2S3/c15-11-3-5-17-13(11)7-9-1-2-10(19-9)8-14-12(16)4-6-18-14/h1-6H,7-8H2

InChI Key

PDAQCJNMIPNLNM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CC2=CC=C(S2)CC3=C(C=CS3)Br

Origin of Product

United States

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